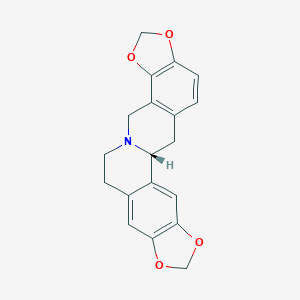

(-)-STYLOPINE

描述

(-)-Stylopine is a benzylisoquinoline alkaloid belonging to the benzo[c]phenanthridine subclass, characterized by a methylenedioxy bridge formed by CYP719A14 (stylopine synthase) during biosynthesis . It is primarily isolated from plants of the Amaryllidaceae family, such as Galanthus species, and exhibits significant biological activities. Notably, this compound demonstrates potent antiprotozoal activity against Plasmodium falciparum (malaria) with an IC50 of 0.23 μg/ml, alongside moderate cytotoxicity against mammalian L6 and KB cell lines but a favorable selectivity index, making it a promising lead for antimalarial drug development . Its stereochemistry (the (-)-enantiomer) is critical for bioactivity, as molecular docking studies highlight interactions with key targets like AKT1 and MAPK1 .

准备方法

Synthetic Routes and Reaction Conditions

(-)-STYLOPINE can be synthesized from (S)-reticuline through a series of enzymatic reactions. The key enzymes involved in this biosynthetic pathway are berberine bridge enzyme (BBE), cheilanthifoline synthase (CYP719A5), and stylopine synthase (CYP719A2) . The conversion of (S)-reticuline to stylopine involves the formation of methylenedioxy bridges on the A or D rings of the protoberberine skeleton .

Industrial Production Methods

Industrial production of stylopine has been achieved using microbial fermentation techniques. A co-culture system involving Escherichia coli and Pichia pastoris has been developed to produce stylopine from simple carbon sources like glycerol . This method leverages the metabolic capabilities of both microorganisms to efficiently convert (S)-reticuline to stylopine.

化学反应分析

Types of Reactions

(-)-STYLOPINE undergoes various chemical reactions, including oxidation, reduction, and substitution. The methylenedioxy bridges in its structure are particularly susceptible to oxidative cleavage .

Common Reagents and Conditions

Common reagents used in the chemical reactions of stylopine include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild conditions to prevent degradation of the alkaloid structure .

Major Products

The major products formed from the reactions of stylopine include cheilanthifoline and other benzylisoquinoline alkaloids. These products retain the core protoberberine structure but may have different functional groups depending on the reaction conditions .

科学研究应用

Medicinal Chemistry

Antitumor Activity

Recent studies have highlighted the potential of (-)-stylopine as an anti-tumor agent, particularly against osteosarcoma cells (MG-63). Research indicates that this compound exhibits a strong binding affinity towards the vascular endothelial growth factor receptor 2 (VEGFR2), which plays a crucial role in tumor growth and metastasis. The compound has been shown to inhibit cell proliferation and induce apoptosis in MG-63 cells, outperforming standard treatments like axitinib in several assays, including MTT assays and mitochondrial membrane potential assessments .

Mechanism of Action

The anti-tumor effects of this compound are attributed to its ability to block the VEGF-165 induced signaling pathway. In vitro studies demonstrated that this compound inhibits the expression of VEGFR2 and reduces cell migration induced by VEGF-165. This regulatory effect on the VEGFR2 signaling pathway positions this compound as a promising candidate for future cancer therapies .

Biochemical Applications

Biosynthesis Studies

this compound is also of interest in synthetic biology and biochemistry for its role in the biosynthesis of benzylisoquinoline alkaloids. Researchers have developed microbial systems, such as co-cultures of Escherichia coli and Pichia pastoris, to produce this compound efficiently from simpler precursors like reticuline. These systems have demonstrated high conversion rates and stability over successive feedings, making them viable for industrial-scale production .

Industrial Applications

Pharmaceutical Development

Due to its bioactive properties, this compound is being explored for its potential use in pharmaceuticals. Its ability to activate VEGFR2 suggests applications not only in oncology but also in other areas where angiogenesis is a factor. The compound's anti-inflammatory and anti-parasitic properties further enhance its profile for therapeutic development .

Comparative Data Table

Case Studies

Case Study 1: Antitumor Efficacy Against Osteosarcoma

A study investigated the effects of this compound on human MG-63 osteosarcoma cells using various assays (MTT, EtBr/AO staining). Results showed significant inhibition of cell proliferation and induction of apoptosis, supporting its potential as a therapeutic agent for bone cancer treatment .

Case Study 2: Biotechnological Production

Research focused on optimizing the production of this compound through engineered microbial systems revealed that co-culture methods yielded higher stability and efficiency compared to consolidated systems. This approach enhances the feasibility of producing this compound at an industrial scale for research and pharmaceutical applications .

作用机制

(-)-STYLOPINE exerts its effects primarily by inhibiting the VEGFR2 signaling pathway, which is crucial for cell survival, migration, and angiogenesis. The compound induces mitochondrial membrane damage, leading to apoptosis and inhibition of cell migration in cancer cells . Molecular docking studies have shown that stylopine binds to the VEGFR2 receptor, blocking its activation and downstream signaling .

相似化合物的比较

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs

Protopine

Structural Features: Protopine, a protopine-type isoquinoline alkaloid, lacks the methylenedioxy bridge but contains a ketone group and a tetracyclic ring system. Bioactivity:

- Antiprotozoal Activity : Protopine shows activity against P. falciparum (IC50 = 0.50 μg/ml) but is less potent than (-)-stylopine .

- Cytotoxicity : Similar to this compound, it exhibits moderate cytotoxicity against L6 cells but retains a high selectivity index.

Berberine

Structural Features: Berberine, a protoberberine alkaloid, features a dihydroisoquinoline core with a dioxole ring. Biosynthesis: Synthesized via CYP719A1 (canadine synthase), which forms a methylenedioxy bridge distinct from that in this compound . Bioactivity:

- Antimicrobial Activity : Broad-spectrum activity against bacteria and fungi.

- Antiprotozoal Activity: Limited efficacy against P. falciparum (IC50 > 10 μg/ml).

Key Difference : The protoberberine skeleton and substitution pattern result in divergent target specificity compared to this compound.

Functional Analogs

(+)-Haemanthamine

Structural Features : A lycorine-type alkaloid with a phenanthridine core and hydroxyl groups.

Bioactivity :

- Antiprotozoal Activity: Active against Trypanosoma cruzi (IC50 < 10 μg/ml) but ineffective against P. falciparum .

- Cytotoxicity : High cytotoxicity against L6 and KB cells, leading to a lower selectivity index than this compound.

Key Difference: The lycorine scaffold prioritizes trypanocidal over plasmodial activity, highlighting structural determinants of target specificity.

Dihydrolycorine

Structural Features : A reduced lycorine derivative with a saturated C-ring.

Bioactivity :

- Antiprotozoal Activity : Active against T. b. rhodesiense but inactive against P. falciparum .

- Cytotoxicity : Lower cytotoxicity than this compound, suggesting divergent mechanisms of action.

Data Tables

Table 1: Antiprotozoal Activity and Cytotoxicity Profiles

| Compound | IC50 (μg/ml) P. falciparum | Cytotoxicity (L6 cells) | Selectivity Index |

|---|---|---|---|

| This compound | 0.23 | Moderate | High |

| Protopine | 0.50 | Moderate | High |

| (+)-Haemanthamine | >10 | High | Low |

| Berberine | >10 | Low | N/A |

Source :

Source :

Discussion

This compound distinguishes itself from structural analogs like protopine and berberine through its methylenedioxy bridge, which enhances binding to protozoal targets. Functionally, it outperforms lycorine-type alkaloids in antimalarial potency due to its optimized stereochemistry and selectivity profile . However, its moderate cytotoxicity necessitates further structural optimization. Comparatively, berberine’s lack of antiprotozoal efficacy underscores the importance of the benzo[c]phenanthridine scaffold for activity against P. falciparum.

生物活性

(-)-Stylopine, a protoberberine-type alkaloid, has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and vascular regulation. This article synthesizes recent research findings on the biological activity of this compound, highlighting its anticancer properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is primarily derived from plants in the Papaveraceae family and is known for its role as a natural metabolite. It has been studied for its pharmacological effects, including anti-inflammatory, analgesic, and anticancer activities. Recent studies have focused on its interaction with the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor progression and metastasis.

Research indicates that this compound exhibits significant anticancer properties by inhibiting the expression of the VEGFR-2 gene and inducing apoptosis in osteosarcoma cells (MG-63) through various biochemical pathways:

- Cell Proliferation Inhibition : The MTT assay demonstrated that this compound significantly reduces cell proliferation in MG-63 cells compared to standard treatments like axitinib .

- Apoptosis Induction : EtBr/AO staining and mitochondrial membrane potential (MMP) assessments confirmed that this compound induces mitochondrial damage and apoptosis in cancer cells .

- Migration Inhibition : Transwell migration assays revealed that this compound effectively inhibits VEGF-165 induced migration of MG-63 cells, suggesting its potential to prevent metastasis .

In Vitro Studies

A series of experiments have been conducted to evaluate the effects of this compound on human osteosarcoma cells:

Gene Expression Analysis

Quantitative real-time PCR (qRT-PCR) analysis indicated that this compound downregulates VEGFR-2 expression in MG-63 cells. This downregulation is crucial as it disrupts the signaling pathways associated with tumor growth and survival .

Case Studies

Recent studies have highlighted the therapeutic potential of this compound:

- Study on Osteosarcoma Treatment :

- Microbial Production Studies :

常见问题

Basic Research Questions

Q. What validated methods are recommended for quantifying (-)-STYLOPINE in plant extracts?

To quantify this compound, researchers often employ High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS) detection. For protein-bound samples, the Bradford assay (using Coomassie Brilliant Blue G-250) can indirectly assess protein-stylopine interactions . Ensure calibration curves are constructed using purified this compound standards, and validate the method with spike-recovery experiments to account for matrix effects.

Q. Which analytical techniques are critical for confirming the purity and stereochemical identity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming stereochemistry, while chiral chromatography or circular dichroism (CD) can distinguish enantiomeric purity. High-resolution mass spectrometry (HRMS) validates molecular composition. For reproducibility, cross-reference spectral data with published literature and adhere to characterization guidelines for new compounds .

Q. What are the established biological targets or mechanisms of action associated with this compound?

this compound, a benzylisoquinoline alkaloid, is reported to interact with opioid receptors and monoamine transporters. Systematic literature reviews combined with in vitro binding assays (e.g., radioligand displacement studies) are recommended to identify targets. Preclinical models (e.g., murine neuropathic pain assays) can validate these interactions .

Advanced Research Questions

Q. How can researchers resolve contradictory findings in this compound’s pharmacological efficacy across studies?

Contradictions may arise from variations in experimental design (e.g., dosing regimens, animal models). Apply meta-analysis frameworks to compare datasets, focusing on confounders like bioavailability differences. Use stratified statistical models (ANCOVA) to isolate variables and validate findings through dose-response curves .

Q. What experimental strategies are optimal for elucidating this compound’s metabolic pathways in mammalian systems?

Isotope-labeled (e.g., ¹⁴C or deuterated) this compound can track metabolic fate via liquid chromatography-tandem MS (LC-MS/MS). Combine in vitro hepatocyte assays with in vivo pharmacokinetic studies to identify phase I/II metabolites. Computational tools like molecular docking predict enzyme interactions (e.g., cytochrome P450 isoforms) .

Q. How can enantioselective synthesis of this compound be optimized to improve yield and scalability?

Employ asymmetric catalysis (e.g., chiral palladium complexes) or enzymatic resolution (e.g., lipase-mediated kinetic resolution). Monitor reaction progress via chiral HPLC and optimize solvent systems (e.g., ionic liquids) to enhance stereochemical control. Refer to synthetic protocols for related alkaloids and validate purity through X-ray crystallography .

Q. What computational approaches are suitable for modeling this compound’s interactions with biological targets?

Molecular dynamics simulations (e.g., GROMACS) can predict binding kinetics and conformational changes in receptor-ligand complexes. Use density functional theory (DFT) to calculate electronic properties and QM/MM hybrid methods for enzyme-substrate modeling. Cross-validate predictions with mutagenesis studies .

Q. What are the key challenges in reproducing this compound isolation protocols, and how can they be mitigated?

Variability in plant sources and extraction solvents (e.g., polarity differences) often causes reproducibility issues. Standardize plant material (e.g., same harvest season, geographic origin) and document extraction parameters (temperature, pH) rigorously. Provide raw chromatograms and spectral data in supplementary materials .

Q. How should in vivo efficacy studies of this compound be designed to align with NIH preclinical guidelines?

Adopt randomized, blinded designs with appropriate sample sizes (power analysis). Include positive controls (e.g., morphine for analgesia) and assess toxicity via histopathology and serum biomarkers. Report ARRIVE-compliant data, including detailed anesthesia and euthanasia protocols .

Q. What methodologies are effective for studying this compound’s synergistic effects with other alkaloids?

Use combination index (CI) analysis (e.g., Chou-Talalay method) in cell-based assays to quantify synergism. In vivo, employ isobolographic analysis for dose-response interactions. Transcriptomic profiling (RNA-seq) can identify pathway-level synergies. Compare results with monotherapy outcomes to validate mechanistic hypotheses .

Methodological Notes

- Data Analysis : For conflicting results, leverage Bayesian statistics to weigh evidence across studies .

- Experimental Reproducibility : Follow NIH guidelines for preclinical reporting, including raw data deposition in public repositories .

- Literature Gaps : Use PICO (Population, Intervention, Comparison, Outcome) frameworks to structure systematic reviews and identify understudied areas .

属性

IUPAC Name |

(1S)-5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14/h1-2,6-7,15H,3-5,8-10H2/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYJCYXWJGAKQY-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3=C(CC2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CC3=C(C[C@H]2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001004259 | |

| Record name | 6,7,12b,13-Tetrahydro-2H,4H,10H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquinolino[3,2-a]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001004259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-39-9 | |

| Record name | (-)-Stylopine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7,12b,13-Tetrahydro-2H,4H,10H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquinolino[3,2-a]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001004259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。